molecular formula C17H17BrClNO3 B4118766 2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B4118766
M. Wt: 398.7 g/mol
InChI Key: VLIFZLARERVBPB-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound characterized by its complex structure, which includes bromine, chlorine, and methoxy functional groups

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-11(12-3-6-14(22-2)7-4-12)20-17(21)10-23-16-8-5-13(19)9-15(16)18/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIFZLARERVBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chlorophenol and 4-methoxyphenylacetic acid.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.

    Amidation: The intermediate is then reacted with N-[1-(4-methoxyphenyl)ethyl]amine under suitable conditions to form the final product, 2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: It can be explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetic acid: Similar in structure but lacks the amide and methoxy groups.

    N-(4-methoxyphenyl)acetamide: Contains the methoxyphenyl and acetamide moieties but lacks the bromine and chlorine substitutions.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
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2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide

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